pKa Differentiation: 3-Chloro-5-carboxylic acid Isomer Is a Weaker Acid than the 4-Carboxylic Analog
The predicted pKa of 3-chloroisothiazole-5-carboxylic acid (2.28 ± 0.10) is significantly higher than that of its positional isomer 3-chloroisothiazole-4-carboxylic acid (1.90 ± 0.25) . This 0.38-unit difference indicates that the 5-carboxylic acid isomer is a weaker acid, which can translate to lower aqueous solubility at physiological pH and different ionization behavior in biological assays.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.28 ± 0.10 |
| Comparator Or Baseline | 3-Chloroisothiazole-4-carboxylic acid: pKa = 1.90 ± 0.25 |
| Quantified Difference | ΔpKa ≈ 0.38 (target less acidic) |
| Conditions | Predicted values (ChemicalBook); no experimental determination available. |
Why This Matters
The lower acidity may favor reactions requiring a less acidic carboxylic acid, such as selective amidation under mildly basic conditions, or influence pharmacokinetic properties if the compound is used as a prodrug intermediate.
